molecular formula C23H25ClN4O2 B2601626 N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1185027-21-7

N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No.: B2601626
CAS No.: 1185027-21-7
M. Wt: 424.93
InChI Key: HUXUMBQIBXUDPG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including a chlorophenyl and dimethylphenyl moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Triazaspiro Moiety: The triazaspiro moiety is introduced via a condensation reaction between an amine and a carbonyl compound, often facilitated by a catalyst such as a Lewis acid.

    Attachment of the Chlorophenyl and Dimethylphenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions, using reagents like chlorobenzene and dimethylbenzene under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the triazaspiro moiety, potentially converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or reduced spirocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of triazaspiro compounds.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, are of significant interest. Research is ongoing to explore its efficacy and safety in various preclinical models.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(2-phenyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
  • N-(3-chlorophenyl)-2-(2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Uniqueness

Compared to similar compounds, N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide stands out due to the presence of both chlorophenyl and dimethylphenyl groups, which may confer unique biological activities and chemical reactivity. The specific arrangement of these groups can influence the compound’s binding affinity and specificity for various molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-15-6-7-17(12-16(15)2)21-22(30)27-23(26-21)8-10-28(11-9-23)14-20(29)25-19-5-3-4-18(24)13-19/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXUMBQIBXUDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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